Home > Products > Screening Compounds P30309 > 3-(1-(Ethylamino)cyclohexyl)phenol
3-(1-(Ethylamino)cyclohexyl)phenol - 2243815-20-3

3-(1-(Ethylamino)cyclohexyl)phenol

Catalog Number: EVT-1726220
CAS Number: 2243815-20-3
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(1-(Ethylamino)cyclohexyl)phenol is a chemical compound with the molecular formula C14H21NO. This compound features a unique structure that includes a phenolic group attached to a cyclohexyl ring, which is further substituted with an ethylamino group. It has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.

Source

The compound is cataloged under the chemical identifier 2243815-20-3 and can be sourced from chemical suppliers such as BenchChem. Its synthesis and characterization have been documented in various scientific articles and patents, highlighting its significance in research.

Classification

3-(1-(Ethylamino)cyclohexyl)phenol falls under the category of organic compounds, specifically within the class of phenols and amines. Its structure allows it to interact with biological systems, making it relevant in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol typically involves several key steps:

  1. Starting Materials: The synthesis begins with cyclohexanone and phenol.
  2. Formation of Intermediate: Cyclohexanone reacts with ethylamine to form an intermediate compound.
  3. Cyclization: The intermediate undergoes cyclization to form the cyclohexyl ring.
  4. Substitution: The phenolic group is introduced through a substitution reaction to yield the final product.

Technical Details

In industrial settings, optimized reaction conditions such as controlled temperature, pressure, and catalysts may be employed to enhance yield and purity. Purification methods like recrystallization or chromatography are often utilized to isolate the desired compound in high purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1-(Ethylamino)cyclohexyl)phenol can be represented as follows:

  • Molecular Formula: C14H21NO
  • Structural Features: The compound consists of a cyclohexyl ring bonded to a phenolic group, with an ethylamino substituent.

Data

The compound's molecular weight is approximately 219.33 g/mol. Its structure can be visualized using molecular modeling software or through chemical databases that provide 3D representations.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Ethylamino)cyclohexyl)phenol can participate in various chemical reactions:

  • Oxidation: The phenolic group can be oxidized to form quinones.
  • Reduction: It can undergo reduction reactions to yield corresponding alcohols or amines.
  • Substitution: The phenolic group is capable of participating in electrophilic aromatic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

  • From Oxidation: Quinones and related compounds.
  • From Reduction: Alcohols and amines.
  • From Substitution: Halogenated or nitrated derivatives.
Mechanism of Action

The mechanism of action for 3-(1-(Ethylamino)cyclohexyl)phenol primarily involves its interaction with specific receptors in the central nervous system:

  • Blocking N-methyl-D-aspartate Receptors: This inhibition plays a crucial role in synaptic transmission and plasticity.
  • Activating Opioid Receptors: It activates mu-, delta-, and kappa-opioid receptors, contributing to analgesic effects.
  • Inhibiting Neurotransmitter Transporters: The compound inhibits the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, increasing their levels in the synaptic cleft.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(1-(Ethylamino)cyclohexyl)phenol include:

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.

Chemical Properties

Key chemical properties include:

  • Reactivity: Reacts with oxidizing agents and participates in substitution reactions.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme conditions.

Relevant data on melting point, boiling point, and other thermodynamic properties are essential for practical applications but are not explicitly provided in the sources reviewed .

Applications

3-(1-(Ethylamino)cyclohexyl)phenol has a variety of scientific applications:

  • Chemistry: Serves as a precursor in synthesizing complex organic molecules.
  • Biology: Investigated for its effects on biological systems, particularly concerning enzyme interactions and receptor activity.
  • Medicine: Explored for potential therapeutic properties, including use as an anesthetic or analgesic agent.
  • Industry: Utilized in developing new materials and chemical processes .

This compound's diverse applications underscore its significance in ongoing research across multiple scientific disciplines.

Introduction to 3-(1-(Ethylamino)cyclohexyl)phenol in Contemporary Research

3-(1-(Ethylamino)cyclohexyl)phenol represents a structurally simplified analogue of morphinan-derived opioid antagonists, emerging as a strategically designed compound within medicinal chemistry efforts to develop novel μ-opioid receptor (MOR) antagonists. This molecule features a cyclohexylamine scaffold with a phenolic aryl ring geminal to an ethylamino substituent, embodying key pharmacophoric elements while eliminating the complex fused ring system characteristic of classical antagonists like naltrexone. Its design stems from systematic efforts to dissect the structural prerequisites for high-affinity MOR binding and functional antagonism, yielding molecules with potentially improved synthetic accessibility and tunable pharmacological properties. Contemporary research focuses on elucidating its precise molecular interactions with opioid receptors, optimizing its selectivity profile, and evaluating its therapeutic potential for conditions involving pathological opioid signaling—particularly opioid use disorder and overdose reversal—while circumventing the limitations of existing clinical agents [2].

Historical Context and Emergence in Pharmacological Studies

The foundation for understanding compounds like 3-(1-(Ethylamino)cyclohexyl)phenol stems from the 19th-century establishment of pharmacology as an independent experimental science. Rudolf Buchheim, at the University of Tartu (Dorpat), Estonia, pioneered this shift by establishing the first pharmacology laboratory (initially in his own home basement) and insisting on replacing speculative drug properties with experimentally derived knowledge through animal studies and chemical analysis [4]. His student, Oswald Schmiedeberg, further solidified pharmacology’s principles, emphasizing receptor-based drug actions and quantitative analysis. While early pharmacologists focused on naturally occurring substances, the mid-20th century witnessed a surge in synthetic chemistry applied to pharmacology. Phencyclidine (PCP), synthesized in 1926 and investigated as an anesthetic in the 1950s, became the prototypical arylcyclohexylamine, demonstrating dissociative effects primarily via NMDA receptor blockade [3]. Ketamine, a PCP derivative developed shortly after, gained clinical use, highlighting the pharmacological versatility of the arylcyclohexylamine scaffold. Research into arylcyclohexylamines evolved beyond anesthetics and hallucinogens to explore diverse targets, including monoamine transporters and opioid receptors. This trajectory set the stage for the deliberate design of novel arylcyclohexylamines like 3-(1-(Ethylamino)cyclohexyl)phenol, specifically tailored as simplified naltrexone analogues targeting MOR antagonism, a focus area driven by the ongoing opioid crisis and the need for improved therapeutics [2] [3].

Classification Within Structural Analogues of Arylcyclohexylamines

Arylcyclohexylamines are defined by their core structure: a cyclohexyl ring with an aryl moiety and an amine group attached geminally to the same carbon atom. 3-(1-(Ethylamino)cyclohexyl)phenol belongs to a distinct subclass characterized by specific structural modifications differentiating it from classical examples like PCP or ketamine, as systematically outlined in Table 1.

Table 1: Structural Classification of 3-(1-(Ethylamino)cyclohexyl)phenol Among Key Arylcyclohexylamines

CompoundAryl SubstituentAmino GroupCyclohexyl ModificationPrimary Pharmacological Target(s)
Phencyclidine (PCP)PhenylPiperidineNoneNMDA receptor antagonist
Ketamine2-ChlorophenylMethylamino2-KetoNMDA receptor antagonist
BTCP(2-Thienyl)PiperidineNoneDopamine reuptake inhibitor
PRE-084Substituted phenylMorpholineNoneSigma-1 receptor agonist
BDPCSubstituted phenylPiperidineNoneμ-Opioid receptor agonist
3-(1-(Ethylamino)cyclohexyl)phenol3-Hydroxyphenyl (Phenol)EthylaminoNoneμ-Opioid receptor antagonist

The defining structural features of 3-(1-(Ethylamino)cyclohexyl)phenol are:

  • Phenolic Aryl Ring: A meta-hydroxylated phenyl ring (3-hydroxyphenyl). This phenol group is crucial for mimicking the tyrosine moiety present in endogenous opioid peptides (e.g., enkephalins, endorphins) and classical opioid ligands like morphine, facilitating hydrogen bonding with key residues (e.g., His⁶·⁵², Tyr⁷·⁴³) within the MOR binding pocket [2]. This contrasts sharply with PCP's unsubstituted phenyl or ketamine's 2-chlorophenyl, groups associated with NMDA receptor affinity.
  • Secondary Ethylamino Nitrogen: A relatively small, flexible ethylamino group (-NHCH₂CH₃) attached to the cyclohexyl scaffold. This distinguishes it from compounds bearing bulky, rigid tertiary amines like piperidine (PCP) or pyrrolidine (PCPy derivatives), which often correlate with dissociative or stimulant effects via NMDA or dopamine transporter interactions. The secondary amine also allows for potential hydrogen bond donation.
  • Absence of Cyclohexyl Modifications: Unlike ketamine or eticyclidone (O-PCE), which possess a ketone at the 2-position of the cyclohexane ring, 3-(1-(Ethylamino)cyclohexyl)phenol features an unsubstituted cyclohexane. This simplification focuses the pharmacophore on the aryl phenol and the amino group [2] [3].

This specific combination—phenol ring + secondary alkylamino group—directs its pharmacology towards potent and selective MOR antagonism, differentiating it from arylcyclohexylamines acting primarily on NMDA, dopamine, or sigma receptors [2] [3].

Research Significance in Neuropharmacology and Medicinal Chemistry

3-(1-(Ethylamino)cyclohexyl)phenol holds significant research interest across multiple domains:

  • Mechanistic Probes for MOR Function: This compound provides a valuable tool to dissect MOR signaling complexities. Its antagonism, demonstrated by significantly reducing DAMGO (a selective MOR agonist)-induced GTPγ⁃S binding (52-75% inhibition at high concentrations), confirms its ability to block receptor activation and subsequent G-protein coupling [2]. Studying how its specific structure (phenol orientation, stereochemistry, ethylamino group) influences efficacy, inverse agonism, or biased antagonism contributes to understanding ligand-directed signaling at MORs, crucial for developing safer therapeutics (e.g., avoiding β-arrestin recruitment linked to side effects).
  • Lead Optimization for Opioid Use Disorder (OUD): As a simplified naltrexone analogue, it serves as a promising starting point for developing novel OUD medications. Naltrexone, a potent MOR antagonist, is used for relapse prevention but faces limitations like poor patient compliance and variable bioavailability. Structural simplification aims to improve synthetic accessibility and pharmacokinetic properties (e.g., metabolic stability, bioavailability) while retaining potent antagonism. The identification of specific stereoisomers (e.g., (1R, 3R, 5S) with optimal activity underscores the role of precise molecular geometry in drug-receptor interactions [2].
  • Innovations in Drug Design & Screening: Research on this compound leverages advanced computational and structural methods. In silico techniques like Extra-Precision Glide docking and Generalized-Born Surface Area (MM-GBSA) calculations have been pivotal in predicting binding modes and relative affinities. These studies revealed that the most active stereoisomer prefers an equatorial orientation of the phenol ring within the MOR binding pocket, forming critical hydrogen bonds and hydrophobic interactions stabilizing the complex [2]. This exemplifies structure-based drug design (SBDD) for optimizing novel chemotypes.
  • Exploring Structure-Activity Relationships (SAR) in Novel Scaffolds: It represents a deliberate departure from the morphinan scaffold. Systematic SAR studies within this series investigate the impact of N-substitution (ethyl vs. methyl, propyl, allyl), phenol ring position (meta vs. para), and crucially, cyclohexane ring stereochemistry on MOR affinity, selectivity over KOR/DOR, and functional activity. This knowledge expands the medicinal chemist's repertoire beyond traditional opioid structures.

Table 2: Key Research Findings for 3-(1-(Ethylamino)cyclohexyl)phenol and Analogues [2]

Compound FeatureExperimental FindingImplication
Core Scaffold Activity52-75% inhibition of DAMGO-stimulated GTPγ⁃S bindingConfirms functional MOR antagonism, not agonism
Stereochemistry Dependence(1R, 3R, 5S) isomer (e.g., Compound 9) highest activityAbsolute configuration critical for optimal receptor interaction; axial/equatorial positioning matters
Phenol OrientationEquatorial phenol preferred in active stereoisomerFacilitates hydrogen bonding with MOR binding site residues
N-Substitution ImpactEthylamino provides optimal balance for activity/stabilityLarger/smaller alkyl chains may reduce affinity or alter selectivity
In Silico PredictionMM-GBSA correlates with experimental binding affinityValidates computational models for predicting activity and guiding synthesis
Synthetic AccessibilitySimplified vs. naltrexone; multi-step synthesis feasiblePotential for cost-effective scale-up and analogue exploration

The convergence of these research avenues—profound mechanistic inquiry, therapeutic potential for critical public health challenges like OUD, and cutting-edge design/screening methodologies—solidifies the significance of 3-(1-(Ethylamino)cyclohexyl)phenol in contemporary neuropharmacology and medicinal chemistry. Further research focuses on refining its selectivity profile, pharmacokinetics, and in vivo efficacy [2].

Properties

CAS Number

2243815-20-3

Product Name

3-(1-(Ethylamino)cyclohexyl)phenol

IUPAC Name

3-[1-(ethylamino)cyclohexyl]phenol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12/h6-8,11,15-16H,2-5,9-10H2,1H3

InChI Key

MIKNPNLBFHVMKK-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)O

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.